4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%
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Description
4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% is a useful research compound. Its molecular formula is C13H9BrClNO and its molecular weight is 310.57 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% is 308.95560 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, affecting their function and leading to changes at the cellular level .
Mode of Action
The compound interacts with its targets through the formation of strong intramolecular O-H⋯N hydrogen bonds, generating S(6) ring motifs . This interaction can lead to changes in the function of the target proteins or enzymes, thereby affecting the biochemical pathways in which they are involved .
Biochemical Pathways
It is known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as changes in cell signaling, metabolism, and other cellular processes .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels, affecting cell signaling, metabolism, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{(E)-[(2-Chlorophenyl)imino]methyl}phenol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
4-bromo-2-[(2-chlorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZYREHINFJETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425250 |
Source
|
Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89046-29-7 |
Source
|
Record name | Phenol, 4-bromo-2-[[(2-chlorophenyl)imino]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.